7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, known for their antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of 3,4-dimethoxyphenylacetonitrile as a starting material . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the chromenone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenone ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry .
Biology: Biologically, 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one has shown potential as an antioxidant and anti-inflammatory agent. It is being investigated for its ability to scavenge free radicals and reduce oxidative stress in cells .
Medicine: In medicine, this compound is explored for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals. Its antioxidant properties make it a valuable additive in health supplements and skincare products .
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, such as tyrosinase, by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl: Another flavonoid derivative with similar antioxidant properties.
Uniqueness: What sets 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one apart is its specific substitution pattern on the chromenone ring, which enhances its biological activity and makes it a more potent antioxidant and anti-inflammatory agent compared to its analogs .
Properties
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-13(19)16(15(7-10)22-2)12-8-23-14-5-9(18)3-4-11(14)17(12)20/h3-8,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWQBPYUVJJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=COC3=C(C2=O)C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80756139 |
Source
|
Record name | 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80756139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89966-05-2 |
Source
|
Record name | 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80756139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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